N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-27-15-6-8-16(9-7-15)30(25,26)11-10-20(24)23-21-22-17(13-29-21)19-12-14-4-2-3-5-18(14)28-19/h2-9,12-13H,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPIZFPDAALOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in dry ethanol. The reaction proceeds without catalysts, yielding the desired compound with high efficiency and purity.
Biological Activities
Research indicates that compounds containing thiazole and benzofuran moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains and fungi .
- Anticancer Properties : Studies have reported that benzofuran derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were evaluated for their cytotoxic effects against A549 lung cancer cells, showing promising growth inhibition .
- Antiviral Activity : Some thiazole derivatives have been identified as potential antiviral agents, particularly against HIV and other viral infections. The mechanism often involves interference with viral replication processes .
Case Studies
- Antitumor Activity : A study on a related compound revealed an IC50 value of 49.85 µM against A549 cell lines, indicating significant antitumor activity . This suggests that this compound might exhibit similar effects.
- Antimicrobial Screening : Another investigation highlighted the antimicrobial efficacy of thiazole derivatives, with some exhibiting MIC values as low as 0.5 µg/mL against resistant bacterial strains . This positions the compound as a candidate for further development in antimicrobial therapies.
Research Findings
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide as antiviral agents. For instance, derivatives containing thiazole and benzofuran units have demonstrated promising antiviral properties against various viruses, including HIV and DENV (Dengue Virus). The substitution patterns on the thiazole ring significantly influence their activity, with specific configurations exhibiting lower EC50 values compared to standard antiviral drugs like ribavirin .
Anticancer Properties
The compound's structural motifs are also associated with anticancer activities. Thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies indicate that the presence of methoxy groups enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic index .
Biological Activities
Antibacterial and Antifungal Effects
Thiazole derivatives are well-known for their antibacterial and antifungal properties. Compounds like this compound have been tested against a range of pathogenic bacteria and fungi, showing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with fungal ergosterol biosynthesis .
Material Science Applications
Organic Electronics
The unique electronic properties of benzofuran and thiazole derivatives make them suitable candidates for applications in organic electronics. Research has demonstrated that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved charge transport properties and device efficiency .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including one-pot reactions that yield high purity products without the need for catalysts. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry have been employed to confirm the structure and assess the purity of synthesized compounds .
Case Studies
Case Study 1: Antiviral Efficacy
In a comparative study, a series of thiazole derivatives were evaluated for their antiviral activity against HIV. The compound exhibited an EC50 value significantly lower than that of nevirapine, indicating its potential as a lead compound for further development in antiviral therapy .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazole derivatives revealed that modifications at specific positions led to enhanced cytotoxicity against breast cancer cell lines. The study concluded that the methoxyphenyl sulfonamide moiety plays a crucial role in mediating these effects .
Comparison with Similar Compounds
Key Compounds:
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Structure: Thiazole core with 4-fluorophenyl and furan-propanamide substituents. Synthesis: Suzuki coupling of 2-amino-5-bromothiazole with 4-fluorophenylboric acid . Activity: Potent KPNB1 inhibition (IC₅₀ = 0.12 μM) and anticancer effects in cell assays .
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Structure: Benzothiazole core with 4-methoxyphenyl-propanamide. Synthesis: Catalyzed by PCl₃ and Et₃N, yielding 59% . Activity: Not explicitly reported, but benzothiazoles are known for antimicrobial and antitumor properties .
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine
- Structure : Benzofuran-thiazole hybrid with a methoxyphenyl group.
- Synthesis : Catalyst-free one-pot reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran (83% yield) .
- Properties : Exhibits C–H···X and π-π interactions in crystal packing, influencing stability .
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
- Structure : Thiazole with 4-methoxyphenyl and azepine-hydrazine groups.
- Activity : Superior cardioprotective effects vs. Levocarnitine and Mildronate in hypoxia models .
Comparative Analysis Table
Key Observations
The 4-methoxyphenylsulfonyl group introduces strong electron-withdrawing and hydrogen-bonding capabilities, differentiating it from analogs with furan or fluorophenyl groups .
Synthetic Efficiency :
Biological Potential: While the target compound lacks direct activity data, its structural analogs exhibit diverse bioactivities (e.g., KPNB1 inhibition, cardioprotection), suggesting it may share similar mechanisms .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization of benzofuran-thiazole precursors and sulfonylation. Key parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
- Use of TLC and HPLC to monitor intermediate purity (>95% purity required before proceeding) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Benzofuran-2-carboxylic acid, thiourea, DMF, 70°C | 65–70 | 92–94 |
| 2 | 4-Methoxyphenylsulfonyl chloride, pyridine, RT | 80–85 | 95–97 |
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzofuran protons (δ 7.2–7.8 ppm), thiazole protons (δ 8.1–8.3 ppm), and sulfonyl group (δ 3.8 ppm for methoxy) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 455.12 (calculated) .
- X-ray Crystallography : Resolve bond lengths (e.g., C–S bond in thiazole: 1.68 Å) using SHELXL for refinement .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s bioactivity, and how can this be experimentally probed?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonyl group and compare IC50 values in enzyme inhibition assays (e.g., COX-2) .
- Molecular Dynamics Simulations : Use software like AutoDock to assess sulfonyl group interactions with hydrophobic enzyme pockets .
- Data Contradiction Example :
- Observed: Sulfonyl-containing analogs show 10x higher activity against COX-2 than non-sulfonyl analogs.
- Resolution: Validate via surface plasmon resonance (SPR) to quantify binding kinetics (KD < 100 nM confirms role of sulfonyl group) .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodology :
- Orthogonal Assays : Re-test the compound in parallel assays (e.g., fluorescence polarization vs. ELISA) to rule out assay-specific artifacts .
- Batch Reprodubility Checks : Compare results across independently synthesized batches (e.g., ±5% variance in IC50 indicates reliable synthesis) .
- Case Study :
- Conflict: One study reports anti-inflammatory activity (IC50 = 1.2 µM), while another shows no effect.
- Resolution: Verify cell-line specificity (e.g., RAW 264.7 vs. THP-1 macrophages) and LPS stimulation protocols .
Q. How can crystallographic data clarify conformational flexibility of the benzofuran-thiazole core?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve torsional angles between benzofuran and thiazole rings (e.g., 15° twist reduces π-π stacking) .
- Comparative Analysis : Overlay structures with analogs to identify rigid vs. flexible regions .
- Data Table :
| Angle | Measurement (°) | Biological Implication |
|---|---|---|
| C1–C2–C3–N4 | 12.3 | Optimal for ATP-binding pocket interaction |
| S5–C6–C7–O8 | 178.5 | Stabilizes sulfonyl group orientation |
Methodological Best Practices
Q. What analytical techniques are critical for assessing purity in pharmacokinetic studies?
- Methodology :
- LC-MS/MS : Quantify plasma concentrations with a limit of detection (LOD) < 1 ng/mL .
- Microsomal Stability Assays : Use liver microsomes to measure metabolic half-life (t1/2 > 60 min suggests suitability for in vivo studies) .
Q. How to design experiments evaluating the compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase Profiling Panels : Screen against 100+ kinases at 1 µM (e.g., DiscoverX KINOMEscan) to identify off-target effects .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
